molecular formula C9H8N2O2 B12840718 5-(4-Aminophenyl)isoxazol-3-ol

5-(4-Aminophenyl)isoxazol-3-ol

Cat. No.: B12840718
M. Wt: 176.17 g/mol
InChI Key: SLZKGNNYUKLMKO-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)isoxazol-3-ol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)isoxazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound .

Scientific Research Applications

5-(4-Aminophenyl)isoxazol-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Aminophenyl)isoxazol-3-ol include other isoxazole derivatives, such as:

    Sulfamethoxazole: An antibiotic.

    Muscimol: A GABAA receptor agonist.

    Ibotenic acid: A neurotoxin.

    Parecoxib: A COX2 inhibitor.

    Leflunomide: An immunosuppressant agent.

Uniqueness

This compound is unique due to its specific structure and the presence of an amino group on the phenyl ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(4-aminophenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H8N2O2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,10H2,(H,11,12)

InChI Key

SLZKGNNYUKLMKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NO2)N

Origin of Product

United States

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